molecular formula C17H22BrNO2 B165858 5-Bromo-3-indolyl nonanoate CAS No. 133950-70-6

5-Bromo-3-indolyl nonanoate

Cat. No.: B165858
CAS No.: 133950-70-6
M. Wt: 352.3 g/mol
InChI Key: KWRFASVVDCCIEJ-UHFFFAOYSA-N
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Description

5-Bromo-3-indolyl nonanoate is a chemical compound belonging to the family of indole derivatives. It is characterized by the presence of a bromine atom at the 5-position and a nonanoate ester group at the 3-position of the indole ring. This compound is commonly used in various research and diagnostic applications due to its unique chemical structure and biological activity.

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-indolyl nonanoate typically involves the esterification of 5-bromoindole with nonanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance the efficiency and yield of the reaction. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production of the compound .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-indolyl nonanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding indole-3-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) to facilitate the reaction.

Major Products Formed

    Oxidation: Indole-3-carboxylic acid derivatives.

    Reduction: Indole-3-alcohol derivatives.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

5-Bromo-3-indolyl nonanoate is widely used in scientific research due to its versatility and unique properties. Some of its applications include:

    Chemistry: Used as a substrate in enzyme assays to study enzyme kinetics and mechanisms.

    Biology: Employed in cell biology research to visualize and detect reporter gene expression in cellular pathways.

    Medicine: Investigated for its potential therapeutic properties, including antiviral, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of diagnostic tools and assays for various biochemical and clinical applications

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-4-chloro-3-indolyl nonanoate: Similar in structure but with an additional chlorine atom at the 4-position.

    5-Bromo-3-indoxyl nonanoate: Another indole derivative with similar applications in research and diagnostics

Uniqueness

5-Bromo-3-indolyl nonanoate is unique due to its specific substitution pattern and ester group, which confer distinct chemical and biological properties. Its ability to act as a substrate for various enzymes and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

IUPAC Name

(5-bromo-1H-indol-3-yl) nonanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22BrNO2/c1-2-3-4-5-6-7-8-17(20)21-16-12-19-15-10-9-13(18)11-14(15)16/h9-12,19H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWRFASVVDCCIEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(=O)OC1=CNC2=C1C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80436242
Record name 5-Bromo-3-indolyl nonanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80436242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133950-70-6
Record name 5-Bromo-3-indolyl nonanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80436242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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